molecular formula C15H13N3O3 B15149419 5-(3,4-Dimethoxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole CAS No. 421583-85-9

5-(3,4-Dimethoxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole

Cat. No.: B15149419
CAS No.: 421583-85-9
M. Wt: 283.28 g/mol
InChI Key: IUSIHRYBWNGYSH-UHFFFAOYSA-N
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Description

3-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, which is further substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Reaction Conditions:

    Reagents: 3,4-dimethoxybenzohydrazide, pyridine-3-carboxylic acid, phosphorus oxychloride

    Solvent: Anhydrous conditions

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its electronic properties and potential use in organic electronics.

Mechanism of Action

The mechanism of action of 3-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. This compound may inhibit certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
  • 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

3-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of both a pyridine and an oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

CAS No.

421583-85-9

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C15H13N3O3/c1-19-12-6-5-10(8-13(12)20-2)15-17-14(18-21-15)11-4-3-7-16-9-11/h3-9H,1-2H3

InChI Key

IUSIHRYBWNGYSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3)OC

solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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